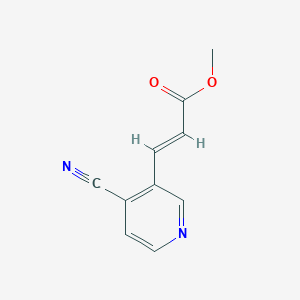

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl (E)-3-(4-cyanopyridin-3-yl)prop-2-enoate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)3-2-9-7-12-5-4-8(9)6-11/h2-5,7H,1H3/b3-2+ |

InChI Key |

ISHBZGFVLVORNA-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CN=C1)C#N |

Canonical SMILES |

COC(=O)C=CC1=C(C=CN=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate typically involves the reaction of 4-cyano-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations:

- Steric and Conformational Differences : Ethyl esters (e.g., ) introduce slight steric bulk compared to methyl esters, affecting crystallization and molecular packing . The syn-periplanar conformation in ’s compound contrasts with the planar pyridyl system in the target molecule.

- Heterocyclic Variations : Pyrrole () and pyridone derivatives () exhibit distinct hydrogen-bonding capabilities and aromaticity, influencing their biological activity .

Physicochemical and Spectroscopic Properties

- Melting Points: Methyl esters generally exhibit lower melting points than ethyl analogs due to reduced molecular symmetry. For example, methyl (E)-2-[(tert-butylamino)methyl]-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enoate melts at 111–112°C , while ethyl derivatives (e.g., ) typically melt at higher temperatures.

- Spectroscopic Signatures: IR: Ester carbonyl stretches appear near 1718–1720 cm⁻¹ (e.g., ), while cyano groups absorb at ~2200–2250 cm⁻¹ . NMR: The (E)-configured α,β-unsaturated esters show characteristic vinyl proton signals at δ 7.5–8.2 ppm (e.g., δ 8.17 in ) .

Crystallographic and Supramolecular Behavior

- Hydrogen Bonding: Pyridyl nitrogen atoms participate in hydrogen-bonding networks, as seen in (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one (), which forms planar aggregates . The cyano group in the target compound may further stabilize crystal lattices through dipole interactions.

- Conformational Rigidity: The planar pyridyl system in the target compound contrasts with the torsional flexibility of non-aromatic substituents (e.g., pyrrole in ), impacting crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.